molecular formula C9H14N2OS B8048256 (R)-N-(2-Pyridyl) tert-butanesulfinamide

(R)-N-(2-Pyridyl) tert-butanesulfinamide

Cat. No.: B8048256
M. Wt: 198.29 g/mol
InChI Key: WECKNIUBIRJDCX-CYBMUJFWSA-N
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Description

(R)-N-(2-Pyridyl) tert-butanesulfinamide is a specialized chiral sulfinamide derivative designed for research applications in asymmetric synthesis. This compound integrates the well-established chiral directing properties of the tert-butanesulfinamide group, known as the Ellman sulfinamide, with a 2-pyridyl substituent . The tert-butanesulfinamide auxiliary is renowned for enabling highly diastereoselective nucleophilic additions to its corresponding sulfinyl imines, serving as a versatile chiral ammonia equivalent for the preparation of enantiomerically pure amines . The incorporation of the 2-pyridyl group significantly expands its utility, making it a potential precursor for bidentate ligands. Researchers can leverage this compound to synthesize novel nitrogen-containing ligands for transition metal catalysis, facilitating the development of asymmetric catalytic reactions. Furthermore, the pyridyl nitrogen offers a handle for coordination chemistry and the construction of metal-organic frameworks (MOFs) with chiral functionalities. The sulfinamide group can be readily cleaved under mild acidic conditions to unmask the primary amine without racemization, a critical feature for the synthesis of complex chiral molecules . This reagent is intended for use by professional researchers in organic chemistry and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(R)-2-methyl-N-pyridin-2-ylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-9(2,3)13(12)11-8-6-4-5-7-10-8/h4-7H,1-3H3,(H,10,11)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECKNIUBIRJDCX-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Asymmetric Methodologies Utilizing N Tert Butanesulfinyl Imines Including 2 Pyridyl Derivatives

Nucleophilic Additions to N-tert-Butanesulfinyl Imines

One of the most powerful applications of N-tert-butanesulfinyl imines is in diastereoselective nucleophilic addition reactions, which allow for the creation of new stereogenic centers with a high degree of predictability and control. nih.govbeilstein-journals.org The electron-withdrawing nature of the sulfinyl group enhances the electrophilicity of the imine carbon, facilitating additions that might otherwise be challenging. ua.esresearchgate.net

The addition of organometallic reagents to the C=N bond of N-tert-butanesulfinyl imines is a cornerstone method for the asymmetric synthesis of α-branched amines. iupac.orgchemrxiv.org Among the various classes of organometallic compounds, Grignard reagents (RMgX) have been shown to provide particularly high levels of diastereoselectivity, often exceeding 90:10 dr. iupac.orgnih.gov

The high stereoselectivity observed with Grignard reagents is rationalized by a proposed six-membered, chair-like transition state where the magnesium atom chelates to both the sulfinyl oxygen and the imine nitrogen. iupac.org This rigid, chelated model directs the nucleophilic attack to one face of the imine. For an (R)-sulfinyl imine, the nucleophile typically adds to the Re face of the imine. researchgate.net

Organolithium reagents (RLi) can also be used, though they sometimes result in lower diastereoselectivity compared to Grignard reagents. nih.govbeilstein-journals.org However, in certain cases, the use of additives can improve the outcome. beilstein-journals.org For instance, the trimethylaluminum-mediated addition of organolithiums to tert-butanesulfinyl ketimines is an effective method for creating α,α-dibranched amines. researchgate.net Organocerium reagents have also been employed, notably in additions to α-chloro N-sulfinyl imines to generate terminal aziridines with high diastereoselectivity. acs.org

Reagent ClassTypical Substrate (Imine)Stereochemical ModelTypical Diastereoselectivity (dr)Reference(s)
Grignard (RMgX)Aldimine / Ketimine6-membered chelated transition stateHigh (e.g., 89:11 to >99:1) iupac.orgnih.gov
Organolithium (RLi)Ketimine (with AlMe₃)Open or aggregated transition stateModerate to High beilstein-journals.orgresearchgate.netresearchgate.net
Organocerium (RCeCl₂)α-ChloroimineChelated transition stateHigh (e.g., 85:15 to >99:1) acs.org

The methodology of nucleophilic addition to N-tert-butanesulfinyl imines is characterized by its broad substrate scope and excellent functional group tolerance, making it a highly practical synthetic tool. researchgate.netnih.gov

The imine component can be derived from a wide variety of aldehydes and ketones, including:

Aromatic and Heteroaromatic Aldehydes: Imines from benzaldehyde, and various substituted aromatic and heteroaromatic aldehydes, including 2-pyridyl derivatives, are excellent substrates. nih.govua.es

Aliphatic Aldehydes: Both linear and α-branched aliphatic aldimines react efficiently, a significant advantage as additions to imines with acidic α-protons can be problematic in other systems. iupac.org

Ketones: A diverse range of ketimines, including those derived from cyclic ketones, participate effectively in these additions, providing access to challenging tertiary carbinamines. acs.orgnih.gov This includes polyfluoroalkyl ketimines, which lead to valuable fluorinated amine derivatives. researchgate.netnuph.edu.ua

The nucleophile scope is similarly broad, encompassing alkyl, vinyl, and aryl Grignard reagents, as well as various organolithium and other organometallic species. iupac.org The reaction's robustness is highlighted by its compatibility with numerous functional groups on both the imine and the nucleophile, a feature that minimizes the need for extensive protecting group strategies. researchgate.netnih.gov

The choice of solvent can have a profound impact on the diastereoselectivity of organometallic additions to N-tert-butanesulfinyl imines. nih.govresearchgate.net This effect is primarily attributed to the solvent's ability to coordinate with the metal cation of the organometallic reagent, thereby influencing the structure of the reactive transition state.

For Grignard additions, non-coordinating solvents such as dichloromethane (B109758) (CH₂Cl₂) and toluene (B28343) generally provide the highest levels of diastereoselectivity. nih.govchemrxiv.org In these solvents, the proposed six-membered chelated transition state is favored, leading to a highly organized and stereocontrolled addition. chemrxiv.orgacs.org In contrast, coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can compete with the sulfinyl oxygen for coordination to the magnesium atom. nih.govacs.org This can disrupt the rigid chelated structure, leading to a more flexible "open" transition state and consequently, lower diastereoselectivity. nih.govresearchgate.net In some cases, this can even lead to a reversal of the stereochemical outcome. acs.org

Additives can also play a crucial role. Lewis acids such as aluminum-derived additives can enhance the feasibility of using organolithium reagents in certain additions. beilstein-journals.org In Reformatsky reactions with N-tert-butanesulfinyl imines, the use of Me₃Al was found to be essential for achieving excellent yields and diastereoselectivities. researchgate.net

Model ReactionSolventEffect on Transition StateDiastereoselectivity (dr)Reference(s)
Grignard AdditionToluene / CH₂Cl₂Favors rigid, chelated modelHighest nih.govchemrxiv.orgacs.org
Grignard AdditionTHF / Diethyl EtherFavors open, non-chelated modelLower nih.govacs.org
Organolithium AdditionTHF (with AlMe₃)Influences aggregation stateHigh beilstein-journals.orgresearchgate.net

A remarkable feature of the chemistry of N-tert-butanesulfinyl imines is the ability to achieve a "switchover" or reversal of diastereofacial selectivity, allowing for the synthesis of either product diastereomer from a single chiral imine enantiomer. researchgate.net This is particularly valuable for derivatives like (R)-N-(2-Pyridyl) tert-butanesulfinamide, as the pyridyl nitrogen introduces an additional coordination site that can be exploited.

This reversal can often be accomplished by strategically changing the reaction conditions, primarily the organometallic reagent and the solvent. researchgate.netacs.org For example, the addition of a Grignard reagent (e.g., phenylmagnesium bromide) in a non-coordinating solvent like toluene typically proceeds through the standard chelated transition state to give one major diastereomer. researchgate.net However, switching to an organolithium reagent (e.g., phenyllithium) in a coordinating solvent like THF can favor a different, non-chelated transition state, leading to the preferential formation of the opposite diastereomer. researchgate.net This switch allows access to both enantiomers of the final amine product using the same (R)- or (S)-sulfinamide auxiliary, significantly enhancing the methodology's flexibility. researchgate.net A similar reversal of diastereoselectivity by switching from a coordinating (THF) to a non-coordinating (DCM) solvent has been documented for additions to other aromatic sulfinyl imines. acs.org

Asymmetric Reduction of N-tert-Butanesulfinyl Imines

The asymmetric reduction of the C=N bond of N-tert-butanesulfinyl imines provides a direct and highly effective route to chiral secondary amines. nih.gov The stereochemical outcome of the reduction is highly dependent on the choice of the reducing agent, a feature that can be exploited to selectively produce either product diastereomer from a single imine. acs.org

Commonly used reducing agents include:

Sodium Borohydride (B1222165) (NaBH₄): In solvents like THF, often with a small amount of added water or an alcohol, NaBH₄ reduces ketimines with good to excellent diastereoselectivity. acs.orgacs.org The stereochemical outcome is consistent with a closed, chelated transition state where the boron coordinates to the sulfinyl oxygen, delivering the hydride to a specific face of the imine. beilstein-journals.org

L-Selectride: This bulkier reducing agent typically provides the opposite diastereomer compared to NaBH₄, often with very high selectivity. acs.orgacs.org The reversal of selectivity is attributed to steric hindrance, which prevents the formation of a chelated transition state and forces the reaction to proceed through an open, non-chelated model where the hydride attacks from the opposite face. acs.org

Catalytic Transfer Hydrogenation: Ruthenium complexes, in combination with a hydrogen source like isopropyl alcohol, can effectively catalyze the asymmetric transfer hydrogenation of N-tert-butanesulfinyl imines. ua.es This method is notable for its efficiency, often accelerated by microwave irradiation, and provides access to α-branched primary amines with excellent yields and high enantiomeric purity after desulfinylation. ua.es

Reducing AgentProposed Transition StateTypical Product Diastereomer from (Rₛ)-ImineReference(s)
NaBH₄ (in wet THF)Closed, Chelated(Rₛ,R) acs.orgacs.org
L-Selectride (in THF)Open, Non-Chelated(Rₛ,S) acs.orgacs.org
NHC-BoraneN/AHigh d.r. (>99%) nih.gov
Ru-Catalyst / i-PrOHN/AHigh e.e. (up to 96%) ua.es

Other Asymmetric Transformations Facilitated by N-tert-Butanesulfinyl Imines

Beyond direct additions and reductions, the unique reactivity of N-tert-butanesulfinyl imines has been leveraged in a variety of other powerful asymmetric transformations.

Synthesis of Aziridines: These imines are excellent substrates in aza-Darzens and Corey-Chaykovsky type reactions to form chiral aziridines. For example, the addition of lithium enolates of α-bromoesters or the anion of bromoform (B151600) to N-tert-butanesulfinyl aldimines yields N-sulfinyl aziridines with high diastereoselectivity. nih.govbeilstein-journals.org

Mannich Reactions: N-tert-butanesulfinyl imines, particularly those with activating groups like trifluoromethyl, serve as effective electrophiles in Mannich reactions with various nucleophiles, including yne nucleophiles, to produce chiral β-amino ketones or propargylamines. nih.govbeilstein-journals.org

Reductive Cross-Coupling Reactions: Samarium(II) iodide (SmI₂) has been used to mediate novel coupling reactions. The homocoupling of N-tert-butanesulfinyl imines produces C₂-symmetric vicinal diamines. nih.govacs.org Furthermore, the cross-coupling of these imines with aldehydes provides a direct route to enantiopure anti-1,2-amino alcohols, while coupling with nitrones yields C₂-unsymmetric diamines. nih.govacs.org

Radical Additions: Novel radical migration-addition reactions with organozinc reagents have been developed, expanding the scope of transformations possible with these versatile intermediates. figshare.com

Mannich-type Nucleophilic Additions

The Mannich reaction, a fundamental tool for the synthesis of β-amino carbonyl compounds and their derivatives, has been successfully rendered asymmetric through the use of chiral N-tert-butanesulfinyl imines. The addition of various enolates and other carbon nucleophiles to these imines proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. nih.govrsc.org

Research has demonstrated that the reaction of lithiated arylethynes with (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine provides the corresponding Mannich adducts in moderate to good yields, with diastereoselectivities up to 70:30. beilstein-journals.org Although this level of selectivity is lower than that observed with sp2 and sp3 nucleophiles, the diastereomeric products can be separated by column chromatography to yield diastereomerically pure trifluoromethylpropargylamines. beilstein-journals.org The reaction conditions typically involve the use of a strong base like lithium hexamethyldisilazide (LiHMDS) in an anhydrous solvent such as dichloromethane at low temperatures. beilstein-journals.org

In a notable advancement, a decarboxylative Mannich reaction has been developed using N-perfluorobutanesulfinyl imines. nih.gov These imines exhibit enhanced electrophilicity, enabling reactions with malonic acid half thioesters (MAHTs) under mild, molecular sieves-mediated conditions to produce chiral β-amino thioesters in high yields and selectivities. nih.govacs.org While standard N-tert-butanesulfinyl imines were found to be unreactive under these conditions, the more electron-withdrawing perfluoroalkylsulfinyl group facilitates the addition. nih.govacs.org

The choice of base catalyst can also be critical in directing the stereochemical outcome. For instance, in the Mannich addition of malonic acid derivatives to (SS)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldimine, inorganic bases like n-BuLi or organic bases such as DMAP favor the formation of the (R,SS)-diastereomer. rsc.org In contrast, phosphazene bases promote the formation of the (S,SS)-diastereomer with very high selectivity. rsc.org This stereodivergent approach allows for the synthesis of either enantiomer of 3-amino-4,4,4-trifluorobutanoic acid from a single chiral precursor. rsc.org

NucleophileImine SubstrateBase/CatalystDiastereomeric Ratio (d.r.)Yield (%)
Arylethyne(S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimineLiHMDSup to 70:30Moderate to Good
Malonic Acid Half ThioesterN-perfluorosulfinyl benzaldimineMolecular SievesHighHigh
Malonic Acid Derivative(SS)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldiminen-BuLi or DMAPup to 9:1 ((R,SS))Good
Malonic Acid Derivative(SS)-N-(tert-butanesulfinyl)-3,3,3-trifluoroacetaldiminePhosphazene Baseup to 99:1 ((S,SS))Good

Lewis Acid-Promoted Diastereoselective Petasis Reactions

The Petasis reaction, or borono-Mannich reaction, is a powerful multicomponent coupling of an amine, a carbonyl compound, and an organoboronic acid to generate highly substituted amines. semanticscholar.orgorganic-chemistry.org The use of chiral amines, such as tert-butanesulfinamide, allows for asymmetric versions of this transformation. wikipedia.org Lewis acid promotion can enhance the diastereoselectivity and expand the scope of the reaction. rsc.org

The reaction generally proceeds through the formation of an iminium ion intermediate, to which the organic group from the boronic acid is transferred. organic-chemistry.org When a chiral sulfinamide is used, the resulting N-sulfinyl imine reacts with the boronic acid, often activated by a Lewis acid, to yield the desired amino acid derivatives with high stereocontrol. acs.org The reaction is particularly valuable for the synthesis of α-amino acids when glyoxylic acid is used as the carbonyl component. researchgate.net

For instance, Lewis acid-promoted Petasis-type reactions have been developed for the efficient synthesis of optically active β,γ-unsaturated α-amino acids. acs.org Chiral 1,2-amino alcohols have also been employed as the amine component in diastereoselective Petasis reactions to produce complex chiral amines. mdpi.com The stereochemical outcome of these reactions can often be predicted using models like the Felkin-Anh transition state, especially when α-hydroxy aldehydes are used. nih.gov

Recent studies have shown that chiral biphenols can catalyze the Petasis reaction, enabling the synthesis of both syn- and anti-β-amino alcohols by overriding the intrinsic diastereoselectivity of the reaction. nih.gov Furthermore, the scope of the Petasis reaction has been expanded to include electron-poor aromatic amines under microwave conditions and the use of sulfonamides as the amine component. organic-chemistry.org

Amine ComponentCarbonyl ComponentBoronic AcidLewis Acid/CatalystStereoselectivity
(R)- or (S)-tert-ButanesulfinamideGlyoxylic AcidVinyl- or Arylboronic Acid-High d.r.
Chiral Aminoacetaldehyde AcetalGlyoxylic AcidArylboronic Acid-High d.r.
Chiral 1,2-Amino AlcoholVarious Aldehydesgem-Difluoroallylboronates-High d.r.
Phenylalanine Methyl Acetalα-Hydroxy AldehydeAlkenylboronateChiral BiphenolCatalyst-controlled syn or anti

Aza-Darzens and Corey–Chaykovsky Reactions for Aziridine Synthesis

Chiral N-tert-butanesulfinyl imines are excellent substrates for the synthesis of enantiomerically enriched aziridines via aza-Darzens and Corey–Chaykovsky reactions. beilstein-journals.orgnih.gov These methods provide access to highly functionalized three-membered nitrogen heterocycles, which are valuable synthetic intermediates. acs.orgacs.orgdocksci.com

The aza-Darzens reaction involves the addition of an α-halo enolate to an imine, followed by intramolecular cyclization to form an aziridine. nih.govresearchgate.net The reaction of N-tert-butanesulfinyl imines with α-bromoesters, using a base like lithium hexamethyldisilazide (LiHMDS) in THF at low temperatures, has been shown to produce 2,2',3-substituted aziridines. nih.gov For example, the reaction with methyl α-bromo-α-phenylacetate yields trans-aziridines in good yields and with excellent stereoselectivity. nih.gov A multicomponent aza-Darzens type reaction involving silyldichloromethanes, aryl nitriles, and chiral N-tert-butanesulfinyl imines has also been reported to afford enantioenriched 2-chloro-2-aroylaziridines. nih.govresearchgate.net

The Corey–Chaykovsky reaction utilizes sulfur ylides, such as dimethylsulfoxonium methylide, to convert imines into aziridines. organic-chemistry.orguea.ac.uk The reaction of N-tert-butanesulfinyl trifluoromethyl ketimines with dimethylsulfoxonium methylide results in trifluoromethylated aziridines in moderate to excellent yields and with good diastereoselectivities (86:14 to >99:1 dr). nih.gov The stereochemical outcome is proposed to proceed through a cyclic transition state involving coordination of the nitrogen and oxygen atoms to the sodium cation of the ylide. nih.govresearchgate.net Similarly, the reaction of various aromatic, heterocyclic, and aliphatic N-tert-butanesulfinyl imines with dimethylsulfonium methylide has been shown to produce chiral aziridines. uea.ac.uk

Reaction TypeImine SubstrateReagentProductDiastereomeric Ratio (d.r.) / Yield
Aza-DarzensN-tert-Butanesulfinyl AldimineMethyl α-bromo-α-phenylacetate / LiHMDStrans-AziridineExcellent d.r., Good Yield
Aza-Darzens (Multicomponent)N-tert-Butanesulfinyl AldimineSilyldichloromethane / Aryl Nitrile / LDA2-Chloro-2-aroylaziridineGood d.r.
Corey-ChaykovskyN-tert-Butanesulfinyl Trifluoromethyl KetimineDimethylsulfoxonium MethylideTrifluoromethylated Aziridine86:14 to >99:1 d.r., 45-93% Yield
Corey-ChaykovskyN-tert-Butanesulfinyl AldimineDimethylsulfonium MethylideChiral Aziridine63-95% Yield

Mechanistic Insights into Stereocontrol in Tert Butanesulfinamide Chemistry

Elucidation of Transition State Models for Nucleophilic Additions (Chelated vs. Open-Chain)

The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is rationalized by well-established transition state models, primarily categorized as either chelated (cyclic) or open-chain (non-chelated). The operative model is largely dependent on the nature of the nucleophile, the metal cation, and the solvent.

Chelated Transition State Models: For many organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, a rigid, six-membered cyclic transition state is proposed. nih.govresearchgate.net In this model, the metal cation coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen. This chelation locks the conformation of the sulfinyl imine. To minimize steric repulsion, the bulky tert-butyl group of the sulfinyl moiety orients itself away from the imine substituent (R'). This arrangement leaves one face of the C=N double bond sterically shielded, directing the nucleophile to attack from the less hindered face. For an (R)-configured sulfinamide, the nucleophile typically adds to the Re face of the imine. This chelation-controlled pathway is favored in non-polar solvents like toluene (B28343) or THF. nih.gov

Open-Chain (Non-Chelated) Transition State Models: In contrast, reactions involving less coordinating metals or certain reducing agents may proceed through an open-chain transition state. In this model, stereocontrol is dictated by minimizing dipole-dipole interactions and steric hindrance. The repulsion between the lone pair of the imine nitrogen and the S=O bond dipole is a key factor. The molecule adopts a conformation where these groups are anti-periplanar. This conformation again presents two diastereotopic faces to the incoming nucleophile, with the steric bulk of the tert-butylsulfinyl group directing the attack. For example, the addition of a nucleophile derived from bromoform (B151600) and sodium hexamethyldisilazide (NaHMDS) is proposed to proceed via a non-chelation-controlled transition state. researchgate.net

The choice between these two models can explain the reversal of diastereoselectivity observed when changing reagents. For instance, the reduction of N-sulfinyl imines with sodium borohydride (B1222165) is suggested to involve a cyclic transition state where boron interacts with the sulfinyl oxygen, whereas reductions with L-selectride may favor a different pathway. nih.gov

Role of Metal Cations and Lewis Acids in Governing Diastereoselectivity

Metal cations and Lewis acids play a pivotal role in organizing the transition state, thereby dictating the degree and sense of diastereoselectivity.

Metal Cations: The identity of the metal cation associated with the nucleophile is crucial. Strongly coordinating cations, like Mg²⁺ in Grignard reagents and Li⁺ in organolithium reagents, are highly effective at forming the rigid, chelated transition states described above. nih.govresearchgate.net This chelation enhances the electrophilicity of the imine carbon and provides a well-defined steric environment that leads to high diastereoselectivity. A proposed bicyclic transition state model for reactions involving sodium suggests the metal is chelated by both the oxygen and nitrogen atoms of the sulfinyl imine, leading to a predictable stereochemical outcome. nih.gov

Lewis Acids: The addition of external Lewis acids can further enhance selectivity or even alter the reaction pathway. Lewis acids can coordinate to the sulfinyl oxygen or the imine nitrogen, increasing the imine's electrophilicity and favoring a more organized, chair-like transition state. For instance, the Lewis acid-promoted Petasis reaction of vinylboronic acids with (R)-N-tert-butanesulfinamide and glyoxylic acid showed that Indium(III) bromide (InBr₃) provided the best results. nih.govresearchgate.net The Lewis acid is believed to facilitate the initial formation of the sulfinyl imine and subsequently activate it towards nucleophilic attack. The choice of Lewis acid can be critical, as different acids possess varying coordination strengths and steric profiles, which can influence the geometry of the transition state.

The table below summarizes the effect of different reagents on the diastereoselectivity of additions to N-tert-butanesulfinyl imines, highlighting the influence of the metal/Lewis acid.

Reagent/CatalystProposed Transition StateTypical Diastereomeric Ratio (d.r.)Reference
Grignard Reagents (RMgX)Chelated (6-membered ring)High (>90:10) nih.govresearchgate.net
Organolithium Reagents (RLi)Chelated (6-membered ring)High (>90:10) nih.gov
Sodium Borohydride (NaBH₄)Chelated (B-O interaction)High nih.gov
Indium(III) Bromide (InBr₃)Lewis Acid ActivatedHigh nih.govresearchgate.net
NaHMDS/CHBr₃Open-Chain (Non-chelated)High researchgate.net

Computational Studies (e.g., DFT Calculations) on Reaction Pathways and Selectivity

Computational methods, particularly Density Functional Theory (DFT) calculations, have become invaluable for providing detailed insights into the reaction mechanisms of tert-butanesulfinamide-mediated reactions. These studies allow for the visualization and energy evaluation of various possible transition states, corroborating experimentally observed stereoselectivities.

DFT calculations have been successfully employed to:

Validate Transition State Models: Computational models have confirmed the energetic preference for the chair-like, six-membered ring cyclic transition state in additions of organometallic reagents. These calculations correctly predict the experimentally observed major diastereomer. researchgate.net

Rationalize Stereochemical Outcomes: In cases where the stereochemical course is not immediately obvious, DFT can be used to calculate the energies of competing transition state structures. For example, in the synthesis of dibenzoazaspirodecanes, DFT calculations predicted the correct stereochemical outcome, supporting a six-membered cyclic transition state model where the nucleophilic addition occurs to the Si-face of the imine. researchgate.net

Explain the Role of Additives: The influence of Lewis acids on reaction pathways can be modeled. Calculations can show how a Lewis acid coordinates within the transition state assembly and how this interaction lowers the activation energy for the desired stereochemical pathway.

These computational studies provide a quantitative basis for the qualitative models of stereocontrol and are essential for understanding the subtle electronic and steric effects that govern diastereoselectivity.

Stereochemical Implications of the Pyridyl Moiety in Transition States

The introduction of a 2-pyridyl group on the sulfinamide nitrogen, as in (R)-N-(2-Pyridyl) tert-butanesulfinamide, adds a significant layer of complexity and control to the transition state. The nitrogen atom of the pyridine (B92270) ring provides an additional Lewis basic site capable of coordinating to metal cations or Lewis acids. nih.govmdpi.com

This additional coordination has profound stereochemical implications:

Formation of More Rigid Transition States: The pyridyl nitrogen can participate in chelation with the metal center, alongside the sulfinyl oxygen and the imine nitrogen. This can lead to the formation of a more rigid, multidentate chelated transition state. This increased rigidity can translate into even higher levels of diastereoselectivity compared to N-alkyl or N-aryl sulfinamides.

Altered Facial Selectivity: The geometry of this new, more complex transition state can differ significantly from the simple bidentate chelation model. The steric and electronic demands of incorporating the pyridyl ring into the coordination sphere of the metal center can alter the orientation of the substituents around the C=N bond, potentially leading to different or enhanced facial selectivity in the nucleophilic attack.

Modulation by Lewis Acids: The presence of the pyridyl group offers a handle to tune reactivity and selectivity. The choice of Lewis acid becomes even more critical, as different Lewis acids will have varying affinities for the different nitrogen and oxygen atoms in the molecule (pyridyl-N, imine-N, sulfinyl-O), potentially allowing for fine-tuning of the reaction's stereochemical outcome. The coordination chemistry of pyridyl-containing ligands is well-studied, and these principles can be applied to understand their role in modulating transition state geometries. nih.govmdpi.com

In essence, the pyridyl moiety is not a passive spectator. It actively participates in the organization of the transition state assembly, leveraging its coordination capabilities to enforce a specific geometry that ultimately dictates the stereochemistry of the final product.

Applications in the Synthesis of Chiral Nitrogen Containing Compounds

Synthesis of Chiral Primary Amines

The synthesis of enantiomerically pure chiral primary amines is a frequent challenge in organic synthesis. The use of (R)-tert-butanesulfinamide provides a general and highly effective solution. nih.gov The methodology typically involves a three-step sequence: the condensation of the sulfinamide with an aldehyde or ketone to form an N-tert-butanesulfinyl imine, the diastereoselective addition of a nucleophile to the imine, and finally, the removal of the auxiliary sulfinyl group. nih.gov

The initial condensation is efficiently achieved using dehydrating agents like CuSO₄ or Ti(OEt)₄. iupac.org The resulting N-sulfinyl imines are notably more stable towards hydrolysis than other imines but exhibit enhanced reactivity towards nucleophiles. wikipedia.org A broad spectrum of organometallic reagents, including Grignard reagents, organolithium compounds, and organozinc reagents, can be added to these imines with high levels of stereocontrol. wikipedia.orgiupac.org The tert-butanesulfinyl group acts as a potent chiral auxiliary, directing the nucleophilic attack to one of the diastereotopic faces of the imine C=N bond. wikipedia.org

For instance, the addition of various Grignard reagents to N-sulfinyl aldimines proceeds in high yields (80–100%) and with excellent diastereoselectivities, typically ranging from 89:11 to 99:1. iupac.org This method is applicable to a wide array of both aliphatic and aromatic aldimines. iupac.org The final step involves the cleavage of the N-S bond, usually with stoichiometric HCl in a protic solvent, to afford the hydrochloride salt of the chiral primary amine. wikipedia.orgiupac.org This robust methodology has been employed on scales ranging from laboratory research to metric-ton production for pharmaceuticals. yale.edu

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

Aldehyde (R¹CHO)Grignard Reagent (R²MgX)Diastereomeric Ratio (dr)Yield (%)
IsovaleraldehydePhenylmagnesium Bromide98:294
BenzaldehydeEthylmagnesium Bromide96:498
3-PhenylpropanalMethylmagnesium Bromide>99:191
PivaldehydeVinylmagnesium Bromide94:689

Data synthesized from research findings on additions to N-sulfinyl aldimines. iupac.org

Synthesis of Chiral Secondary Amines

The tert-butanesulfinamide methodology can be extended to the synthesis of chiral secondary amines. When a ketone is used as the starting carbonyl compound instead of an aldehyde, the nucleophilic addition to the corresponding N-tert-butanesulfinyl ketimine followed by deprotection yields a chiral secondary amine where the nitrogen atom is attached to a tertiary carbon. wikipedia.org

Furthermore, innovative strategies have been developed for the modular synthesis of more complex secondary amines, such as those with two adjacent chiral centers (bis-α-chiral secondary amines). nih.gov A general strategy allows for the stereodivergent synthesis of all four possible stereoisomers of unsymmetric bis-α-chiral secondary amines using (R)-tert-butanesulfinamide as the sole chiral source. nih.gov This is accomplished through sequential processes of chirality induction and chirality transfer, demonstrating the reagent's capacity for sophisticated stereochemical control. nih.gov

Construction of Nitrogen-Containing Heterocycles

N-tert-Butanesulfinyl imines are not only precursors to acyclic amines but also versatile building blocks for the asymmetric synthesis of a wide variety of nitrogen-containing heterocyclic systems. nih.govresearchgate.net These heterocycles are core structures in numerous natural products and therapeutically important compounds. nih.gov

The pyrrolidine (B122466) ring is a common motif in alkaloids and pharmaceuticals. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines utilizes (R)-tert-butanesulfinamide. rsc.orgpsu.edu The key step is the highly diastereoselective addition of a Grignard reagent, such as that prepared from 2-(2-bromoethyl)-1,3-dioxane (B48130), to an N-tert-butanesulfinyl aldimine. rsc.orgpsu.edu This addition reaction proceeds with high yield and stereocontrol. The resulting sulfinamide product is then converted into the final 2-substituted pyrrolidine in a single subsequent step involving deprotection and cyclization. rsc.orgpsu.edu

Another powerful approach involves the reaction of a γ-chlorinated N-tert-butanesulfinyl imine with various Grignard reagents. nih.govrsc.org This method leads directly to the formation of 2-substituted pyrrolidines in high yields and with high diastereoselectivity, and is effective for preparing both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines. nih.govrsc.org

Table 2: Synthesis of 2-Substituted Pyrrolidines via Grignard Addition to a γ-Chloro-N-sulfinyl Imine

Grignard Reagent (RMgX)Product (2-R-pyrrolidine)Diastereomeric Ratio (dr)Yield (%)
Phenylmagnesium Bromide2-Phenylpyrrolidine>99:185
Ethylmagnesium Bromide2-Ethylpyrrolidine95:589
Vinylmagnesium Bromide2-Vinylpyrrolidine>99:182
Isopropylmagnesium Chloride2-Isopropylpyrrolidine91:992

Data based on the general method reported for the synthesis of 2-substituted pyrrolidines. nih.govrsc.org

Chiral aziridines are valuable synthetic intermediates due to their high ring strain, which allows for a variety of ring-opening transformations. N-tert-Butanesulfinyl imines have been successfully employed in the asymmetric synthesis of aziridines through reactions like the aza-Darzens and Corey-Chaykovsky reactions. nih.gov For example, the first asymmetric synthesis of 2,2-dibromoaziridines was achieved by the nucleophilic addition of the anion of bromoform (B151600) to a chiral N-tert-butanesulfinyl aldimine, followed by intramolecular cyclization. nih.gov While the synthesis of difluoromethylated aziridines using this specific pyridyl-containing auxiliary is not extensively detailed in the provided context, the general utility of sulfinyl imines in aziridination reactions highlights the potential for accessing such fluorinated heterocycles.

The tetrahydroquinoline framework is a key structural element in many biologically active alkaloids. researchgate.netrsc.org (R)-tert-Butanesulfinamide has been instrumental as a chiral source in the highly stereoselective synthesis of these compounds. researchgate.net For instance, the synthesis of 1-aryl-1,2,3,4-tetrahydroisoquinoline drugs has been achieved through the diastereoselective addition of an aryl Grignard reagent to a chiral N-sulfinyl imine intermediate. researchgate.net

This strategy has also been applied to the total synthesis of natural alkaloids. The synthesis of tetrahydroquinoline alkaloids such as (−)-angustureine and (−)-cuspareine has been reported using the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine as the key stereochemistry-inducing step. nih.gov Similarly, the synthesis of the piperidine-based alkaloid (−)-pelletierine has been accomplished using a strategy involving N-tert-butanesulfinyl aldimines. nih.gov

Synthesis of Chiral β-Amino Acids and Derivatives

β-Amino acids and their derivatives are important components of peptidomimetics, natural products, and pharmaceuticals. thieme-connect.de The addition of ester enolates to N-tert-butanesulfinyl imines provides a powerful and highly diastereoselective route to a wide range of β-amino acid derivatives. acs.org

This method allows for the synthesis of β-amino esters with diverse substitution patterns, including β-substituted, α,β-disubstituted, and even α,α,β,β-tetrasubstituted derivatives, all with high yields and excellent stereocontrol. acs.org Titanium(IV) isopropoxide-mediated addition of ester enolates to N-tert-butanesulfinyl aldimines and ketimines has proven particularly effective. The resulting N-sulfinyl-β-amino ester products are versatile intermediates that can be used in both solution-phase and solid-phase synthesis, including the construction of β-peptide foldamers. acs.org

Synthesis of Fluorinated Chiral Amines Using N-tert-Butylsulfinyl Imines

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. cas.cnnih.gov Consequently, the stereoselective synthesis of fluorinated chiral amines is of significant importance. The use of N-tert-butylsulfinyl imines has become a prominent and highly effective method for accessing these valuable building blocks with high stereoselectivity and broad substrate scope. cas.cnnih.gov

Two primary strategies have been established for this purpose: the stereoselective addition of nucleophiles to fluorinated N-tert-butylsulfinyl imines and the asymmetric addition of fluorinated nucleophiles to non-fluorinated imines. cas.cn

Research has demonstrated the successful synthesis of various types of fluorinated amines, including those containing trifluoromethyl, difluoromethyl, and monofluoromethyl groups. cas.cn For instance, the nucleophilic addition of trimethyl(trifluoromethyl)silane (TMSCF3) to α-amino N-tert-butanesulfinimines, derived from α-amino acids, proceeds with exceptionally high diastereoselectivity to yield trifluoromethylated vicinal ethylenediamines. nih.gov In cases involving imines derived from L-amino acids, often only a single diastereomer is formed in very high yield. nih.gov This high degree of stereocontrol is attributed to the directing power of both the sulfinyl group and the adjacent chiral center. cas.cn

Another approach involves the nucleophilic monofluoromethylation of N-tert-butanesulfinyl aldimines. cas.cn Using α-fluoro-α-phenylthio-α-phenylsulfonylmethane (FTSM) as the monofluoromethylating agent, α-monofluoromethyl amines can be synthesized with excellent stereocontrol at two newly formed chiral centers. cas.cn

Synthesis of Chiral Deuterium-Labelled Amines

The strategic incorporation of deuterium (B1214612) into drug molecules, known as the "deuterium effect," can alter their metabolic profiles by slowing the rate of C-H bond cleavage, a common step in drug metabolism. This can lead to improved pharmacokinetic properties. The asymmetric synthesis of α-deuterated chiral amines is therefore a valuable capability in drug discovery.

A straightforward and efficient method for preparing optically active deuterated primary amines involves the diastereoselective reduction of chiral N-tert-butanesulfinyl aldimines. acs.org While various reducing agents can be used, the reduction with L-Selectride, followed by the removal of the sulfinyl auxiliary group via alcoholysis, has been shown to produce α-deuterated primary amines with high enantiomeric excess (78–98% ee). acs.org This method provides a reliable route to these specialized isotopically labeled compounds, which are crucial for advanced biomedical research. acs.orgrsc.org

Applications in Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Synthesis

The robustness and reliability of tert-butanesulfinamide chemistry have led to its widespread adoption in the pharmaceutical industry for the synthesis of key chiral intermediates and APIs. yale.edu The methodology is featured in the manufacturing processes of numerous approved drugs and clinical candidates. yale.edu

Cinacalcet hydrochloride is an active pharmaceutical ingredient used to treat secondary hyperparathyroidism. beilstein-journals.org A novel and efficient asymmetric synthesis of (R)-Cinacalcet has been developed utilizing (R)-tert-butanesulfinamide as the chiral auxiliary. beilstein-journals.orgresearchgate.net

Table 1: Conditions for Regioselective N-Alkylation in Cinacalcet Synthesis. researchgate.net
EntryAlkylating AgentBase (Equivalents)SolventTime (h)Temperature (°C)Yield (%)
15LiHMDS (2.5)DMF:THF6-20 to rt44
25LiHMDS (5.0)DMF:THF6-20 to rt69
36LiHMDS (3.0)DMF:THF6rt55
46LiHMDS (7.0)DMF:THF6rt72
55KOt-Bu (2.0)DMF:THF24-20 to rt10

Following the successful alkylation, the sulfinyl group is cleaved under acidic conditions to furnish the final (R)-Cinacalcet hydrochloride product in good yield and high enantiopurity. beilstein-journals.org

Cetirizine is a well-known antihistamine, with its pharmacological activity residing primarily in the (R)-enantiomer, known as Levocetirizine. The asymmetric synthesis of this API can be achieved using tert-butanesulfinamide methodology. wikipedia.org The core of the molecule features a chiral diarylmethylamine moiety.

The key step involves the diastereoselective addition of a Grignard reagent to an N-tert-butanesulfinyl imine. wikipedia.orgharvard.edu In this synthesis, phenylmagnesium bromide is added to the N-tert-butanesulfinyl imine derived from the condensation of (R)-tert-butanesulfinamide and p-chlorobenzaldehyde. This addition proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group, to form the precursor to the chiral amine side-chain of Cetirizine. Subsequent deprotection of the sulfinyl group and further synthetic manipulations yield the target API.

The true power of (R)-N-(2-Pyridyl) tert-butanesulfinamide and related auxiliaries lies in their broad applicability, which enables the rapid generation of structurally diverse libraries of chiral amines for drug discovery programs. nih.govresearchgate.net The general three-step process—condensation, nucleophilic addition, and deprotection—is reliable for a wide range of substrates, making it ideal for diversity-oriented synthesis. nih.govspringernature.com

This methodology provides access to numerous classes of chiral amines that are prevalent in bioactive molecules, such as α-branched amines, amino alcohols, propargylic amines, and amino acids. researchgate.netsigmaaldrich.com The resulting amine libraries serve as a rich source of novel compounds for screening against various biological targets. The development of protease inhibitors, for example, has benefited significantly from propargylic amines synthesized using this method. nih.govresearchgate.net The robustness and scalability of this chemistry have cemented its role as a cornerstone of modern asymmetric synthesis in the quest for new therapeutics. yale.edunih.gov

Transformations and Further Reactivity of Sulfinamide Derived Compounds

Facile Cleavage and Recycling Strategies for the tert-Butanesulfinyl Group

A key advantage of using the tert-butanesulfinyl group as a chiral auxiliary is the ease with which it can be removed under mild acidic conditions. researchgate.netnih.govnih.gov This process typically involves treating the N-tert-butanesulfinyl-protected amine with an acid, such as hydrochloric acid (HCl), often in a solvent like cyclopentyl methyl ether. researchgate.net This cleavage is not a destructive process for the auxiliary. Instead, the sulfinyl group is converted into tert-butylsulfinyl chloride. researchgate.netbristol.ac.ukbris.ac.uk

The formation of tert-butylsulfinyl chloride as a byproduct opens up practical avenues for recycling the expensive chiral auxiliary. researchgate.net Researchers have developed robust protocols to recover the enantiopure tert-butanesulfinamide, enhancing the economic and environmental sustainability of its use.

Two primary strategies for recycling have been established:

Direct Ammonolysis : The solution containing tert-butylsulfinyl chloride can be treated directly with aqueous ammonia. This straightforward procedure results in the formation of analytically pure tert-butanesulfinamide in high yield, reported to be as high as 97%. researchgate.net

StrategyReagentsIntermediateFinal ProductReported Yield/PurityReference
Direct Ammonolysis1. HCl (for cleavage) 2. Aqueous NH₃tert-Butylsulfinyl chloride(±)-tert-Butanesulfinamide97% Yield researchgate.net
Enantiopurity Restoration1. HCl (for cleavage) 2. Chiral Alcohol (e.g., N-Methylephedrine) or Ethanol/Quinidine 3. LiNH₂/NH₃Diastereomeric Sulfinate Ester(S)-tert-Butanesulfinamide67% Overall Yield, 99% ee researchgate.netbristol.ac.uk

Conversion to Sulfoximines and Other Sulfur-Stereogenic Molecules

Beyond its role as a cleavable auxiliary, the tert-butanesulfinamide moiety can be directly converted into other important classes of sulfur-stereogenic compounds, most notably sulfoximines. These transformations expand the synthetic utility of the initial chiral scaffold, allowing access to molecules with significant applications in medicinal chemistry and materials science.

Recent advancements have enabled the direct and selective synthesis of sulfoximines from tert-butanesulfinamide in a single, stereospecific step. rsc.orgrsc.org This method utilizes aryldiazonium reagents in the presence of a copper catalyst, such as tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) (Cu(MeCN)₄PF₆). rsc.orgrsc.org

Crucially, the reaction outcome is controlled by the choice of additives. By employing an excess of a base like dicyclohexylmethylamine (Cy₂NMe), the reaction pathway is directed towards the formation of optically pure aryl tert-butanesulfoximines, where the tert-butyl group is retained. rsc.org This process is highly efficient for a range of aryldiazonium salts bearing both electron-donating and electron-withdrawing groups, consistently providing the desired sulfoximine (B86345) products in good to excellent yields. rsc.org This reagent-controlled strategy offers a significant improvement over traditional multi-step sequences. rsc.org

Aryl Group (Ar)ProductYieldReference
4-MeO-C₆H₄(R)-N-(4-Methoxyphenyl)-tert-butylsulfoximine85% rsc.org
4-F-C₆H₄(R)-N-(4-Fluorophenyl)-tert-butylsulfoximine92% rsc.org
4-Cl-C₆H₄(R)-N-(4-Chlorophenyl)-tert-butylsulfoximine94% rsc.org
4-Br-C₆H₄(R)-N-(4-Bromophenyl)-tert-butylsulfoximine91% rsc.org
4-CF₃-C₆H₄(R)-N-(4-(Trifluoromethyl)phenyl)-tert-butylsulfoximine75% rsc.org
2-Naphthyl(R)-N-(Naphthalen-2-yl)-tert-butylsulfoximine88% rsc.org

A specialized and highly valuable transformation involves the creation and application of (R)-difluoromethyl 2-pyridyl sulfoximine. cas.cnchinesechemsoc.org This novel reagent serves as a powerful tool for the stereoselective introduction of the difluoro(aminosulfonyl)methyl (CF₂SO₂NH₂) and difluoro(aminosulfinyl)methyl motifs into organic molecules. cas.cnchinesechemsoc.org Such fluorinated sulfonamides are of significant interest due to their potential to enhance biological activity. cas.cnchinesechemsoc.org

The reagent functions as a nucleophile, reacting with a variety of electrophiles including carbonyl compounds, imines, and alkyl halides. cas.cnchinesechemsoc.org The reaction proceeds with high facial selectivity, allowing for the synthesis of chiral α,α-difluorinated sulfonamides, often containing a quaternary stereocenter. cas.cn The presence of the 2-pyridyl group is a key design element, as it facilitates a subsequent ipso-substitution via an SₙAr mechanism, which releases the desired difluoro sulfinamide product. chinesechemsoc.org This methodology has been successfully applied to the late-stage modification of complex molecules. cas.cnchinesechemsoc.org

ElectrophileProduct TypeYieldDiastereomeric Ratio (d.r.)Reference
BenzaldehydeChiral α,α-difluorinated sulfonamide94%93:7 cas.cn
4-ChlorobenzaldehydeChiral α,α-difluorinated sulfonamide96%93:7 cas.cn
2-NaphthaldehydeChiral α,α-difluorinated sulfonamide92%94:6 cas.cn
CyclohexanecarbaldehydeChiral α,α-difluorinated sulfonamide85%92:8 cas.cn
3,4-Dihydronaphthalen-1(2H)-oneChiral α,α-difluorinated sulfonamide88%95:5 cas.cn

S-Functionalization and Subsequent Debutylation Strategies

A versatile strategy for creating diverse, optically pure sulfinamides involves a two-stage process: functionalization at the sulfur atom followed by removal of the tert-butyl group. rsc.org The tert-butanesulfinamide can first be converted to a higher oxidation state S(VI) species through various S-functionalization reactions. Subsequently, a reductive S–C bond cleavage removes the tert-butyl group, regenerating an S(IV) center now bearing the new functionality. rsc.org

While this often requires a two or three-step sequence, a highly step-economic method has been developed that accomplishes both S-functionalization (arylation) and debutylation in a single reaction. rsc.orgrsc.org This formal tBu-to-Ar exchange is achieved using aryldiazonium reagents and a copper catalyst, under conditions that favor cleavage of the S-C bond over the S-N bond. This process provides a direct and mild route from the readily available tert-butanesulfinamide to a wide array of chiral aryl sulfinamides, which were previously accessible only through more laborious, multi-step syntheses. rsc.org

Emerging Research Areas and Future Perspectives

Development of Novel Methodologies for Enhanced Diastereoselectivity and Broadened Substrate Scope

Continuous efforts in the field are focused on refining methodologies to achieve even higher levels of diastereoselectivity and to expand the range of substrates that can be used effectively. A key aspect of this research involves controlling the stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines. For instance, the reduction of these imines can be directed to yield either product diastereomer with high selectivity simply by choosing the appropriate metal hydride reducing agent. acs.org

One strategy demonstrated that reductions with sodium borohydride (B1222165) (NaBH₄) in THF proceed through a closed transition state, where the sulfinyl oxygen directs the hydride delivery, leading to one specific stereoisomer. acs.org Conversely, using a bulkier, less coordinating reagent like L-Selectride results in an open transition state, reversing the diastereofacial selectivity and affording the opposite diastereomer in high yields. acs.org This dual-mode selectivity offers significant synthetic flexibility from a single sulfinyl imine precursor.

The substrate scope has been successfully expanded to include the synthesis of complex heterocyclic structures. A general method for the asymmetric synthesis of 2-substituted pyrrolidines starts with the highly diastereoselective addition of a Grignard reagent to N-tert-butanesulfinyl aldimines, followed by a one-step conversion of the resulting sulfinamide into the pyrrolidine (B122466) ring. rsc.org This approach provides access to structurally diverse pyrrolidines, which are common motifs in natural products and therapeutic agents. researchgate.netrsc.org Research has also demonstrated the synthesis of various other nitrogen-containing heterocycles, such as aziridines, through reactions like the aza-Darzens and Corey-Chaykovsky reactions with sulfinyl imines. nih.gov

Reaction TypeSubstrate/ReagentConditionsDiastereomeric Ratio (dr)Key FindingReference
Imine ReductionN-tert-butanesulfinyl imine / NaBH₄THF, -50 °C to rtup to 90:10Favors product from closed transition state. acs.org
Imine ReductionN-tert-butanesulfinyl imine / L-SelectrideTHF, 0 °C to rtup to 96:4Reverses selectivity via an open transition state. acs.org
Grignard AdditionN-tert-butanesulfinyl aldimine / 2-(2-bromoethyl)-1,3-dioxane (B48130) derived GrignardTHFGoodEnables rapid synthesis of 2-substituted pyrrolidines. rsc.org
Corey-Chaykovsky ReactionN-tert-butanesulfinyl trifluoromethyl ketimine / Dimethylsulfoxonium methylideNot specified86:14 to >99:1Provides access to trifluoromethylated aziridines. nih.gov

Integration of tert-Butanesulfinamide Chemistry with Other Catalytic Strategies (e.g., Metal Catalysis, Organocatalysis)

A significant area of advancement is the powerful combination of tert-butanesulfinamide chemistry with other catalytic systems. This integration creates synergistic effects, leading to novel transformations and enhanced efficiencies. Both metal catalysis and organocatalysis have been successfully merged with sulfinamide-based methodologies.

In metal catalysis, N-sulfinyl derivatives are increasingly used as chiral ligands. Novel P,N-sulfinyl imine ligands, where chirality resides only at the sulfur atom, have been developed. nih.gov The palladium complexes of these ligands have proven effective in asymmetric allylic alkylation, achieving high enantioselectivity (up to 94% ee). nih.gov Similarly, simple and readily available chiral sulfinamide-olefin hybrid ligands have shown great activity and selectivity in rhodium-catalyzed 1,4-addition reactions. nih.govrsc.org Another innovative approach involves a one-pot process combining a palladium-catalyzed Heck-type arylation of an alkenol with isomerization and subsequent imine formation with N-tert-butanesulfinamide. researchgate.net

Organocatalysis has also been integrated with sulfinamide chemistry. Chiral S-sulfinamides themselves have been shown to act as highly enantioselective organocatalysts. acs.org For example, N-sulfinyl ureas have been employed for the enantioselective addition of thioacetic acid to nitroalkenes. acs.org Furthermore, a metal-free hydrogen autotransfer process has been developed for the synthesis of α-chiral amines. researchgate.net In this system, a ketone and a base co-catalyze the reaction between racemic secondary alcohols and Ellman's sulfinamide, affording chiral amines with excellent diastereoselectivities (up to >99:1). researchgate.net

Catalytic StrategyCatalyst/Ligand TypeReactionResultReference
Metal CatalysisPd-complex of P,N-sulfinyl imine ligandAllylic AlkylationHigh enantioselectivity (94% ee) nih.gov
Metal CatalysisRh-complex of sulfinamide-olefin hybrid ligand1,4-Addition of aryl boronic acidsUp to 99% yield and 98% ee rsc.org
Metal CatalysisPd(OAc)₂One-pot Heck-arylation/isomerization/imine formationModerate yields researchgate.net
OrganocatalysisKetone / NaOHHydrogen autotransfer from secondary alcoholsHigh diastereoselectivity (>99:1 dr) researchgate.net
OrganocatalysisN-Sulfinyl UreaAddition of thioacetic acid to nitroalkenesHigh enantioselectivity acs.org

Exploration of N-Substituted Sulfinamides, including 2-Pyridyl Derivatives, as Ligands or Catalysts in Asymmetric Transformations

The exploration of N-substituted sulfinamides as chiral ligands and catalysts represents a key frontier in this field. Modifying the nitrogen substituent allows for the fine-tuning of steric and electronic properties, opening new avenues in asymmetric catalysis. The introduction of a coordinating group, such as the 2-pyridyl moiety in (R)-N-(2-Pyridyl) tert-butanesulfinamide, transforms the sulfinamide into a bidentate ligand capable of forming stable chelate complexes with transition metals.

These N-substituted sulfinamides, particularly those incorporating an additional donor atom like the pyridine (B92270) nitrogen, are designed to act as powerful ligands in metal-catalyzed reactions. The general principle has been demonstrated with related structures like N-sulfinyl homoallylic amines, which serve as sulfinamide-olefin hybrid ligands for rhodium-catalyzed transformations. nih.gov The pyridyl nitrogen in an N-(2-Pyridyl) sulfinamide can coordinate to a metal center, creating a defined chiral environment that can effectively control the stereochemical course of a catalytic reaction. This strategy is central to the development of new catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions. chemscene.com

The versatility of chiral sulfinyl compounds as auxiliaries, ligands, and catalysts is well-recognized. acs.org The development of N-substituted sulfinamides builds upon the robust foundation of tert-butanesulfinamide chemistry, which has proven indispensable for synthesizing a broad spectrum of chiral amines and their derivatives. iupac.orgnih.gov The ability to readily prepare enantiomerically pure tert-butanesulfinamide itself, often through catalytic asymmetric oxidation of di-tert-butyl disulfide, underpins these advanced applications. iupac.orgacs.org By analogy, synthetic routes to N-pyridyl and other N-substituted derivatives are being explored to broaden the toolbox of chiral ligands and catalysts available to synthetic chemists.

Computational Design and Predictive Modeling for Optimizing Asymmetric Reactions

The advancement of computational chemistry provides powerful tools for understanding and optimizing asymmetric reactions involving sulfinamides. Density Functional Theory (DFT) calculations and other modeling techniques are increasingly used to elucidate reaction mechanisms, rationalize observed stereoselectivities, and predict the outcomes of new transformations.

For instance, computational studies have been employed to understand the influence of the N-tert-butanesulfinyl group on the diastereoselectivity of cycloaddition reactions. researchgate.net These models help to visualize the transition states and identify the key interactions that govern facial selectivity. In one study, DFT calculations provided strong evidence for a stereospecific 1,2-metallate rearrangement mechanism in the S-alkylation of N-substituted sulfinamides with zinc carbenoids. rsc.org

Beyond mechanistic elucidation, predictive modeling is emerging as a valuable tool. Machine learning algorithms, trained on computationally generated descriptors of radical reactivity, have been used to create models that can predict the efficiency of sulfinamide formation reactions. researchgate.net Such predictive models are invaluable for streamlining the optimization process, reducing the need for extensive experimental screening, and accelerating the discovery of new, highly efficient asymmetric reactions. These computational approaches are crucial for the rational design of novel N-substituted sulfinamide ligands and catalysts, allowing for in silico screening of potential candidates before committing to their synthesis and experimental evaluation.

Q & A

Basic Research Questions

Q. How is the crystal structure of (R)-N-(2-Pyridyl) tert-butanesulfinamide determined, and what analytical techniques are critical for its refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection is typically performed using instruments like the Oxford Diffraction Xcalibur Eos diffractometer with MoKα radiation (λ = 0.7107 Å). Structure refinement employs programs such as SHELXL (for small-molecule refinement) and OLEX2 (for visualization and analysis). Key parameters include:

  • Crystal system : Orthorhombic (e.g., space group P2₁2₁2₁) .
  • Hydrogen bonding : N–H⋯O interactions stabilize molecular packing (e.g., R-factor = 0.047, wR = 0.097) .
  • Data processing : Use CrysAlis PRO for absorption correction and integration .

Q. What synthetic strategies are effective for preparing enantiopure this compound?

  • Methodology :

  • Chiral auxiliary approach : React (R)-tert-butanesulfinamide with 2-pyridyl halides (e.g., 2-bromopyridine) using Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃ with BINAP ligands) .
  • Sulfinimine formation : Condensation with ketones/aldehydes in THF using Ti(OEt)₄ as a Lewis acid (e.g., 72–78% yield after column chromatography) .
  • Purification : Silica gel chromatography with hexane/EtOAc gradients ensures enantiomeric purity .

Q. How do hydrogen-bonding networks influence the stability and reactivity of this sulfinamide?

  • Key findings :

  • Intramolecular interactions : The pyridyl N atom can act as a weak base, influencing protonation states during reactions.
  • Intermolecular stabilization : N–H⋯O hydrogen bonds (e.g., d(N⋯O) = 2.85 Å) form 1D chains in the crystal lattice, affecting solubility and melting points .

Advanced Research Questions

Q. What computational methods (e.g., DFT) can elucidate stereoelectronic effects in this compound during asymmetric catalysis?

  • Methodology :

  • DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze transition states and enantioselectivity.
  • NBO analysis : Identify hyperconjugative interactions (e.g., n(N)→σ*(S–O)) that stabilize intermediates .
  • Applications : Predict regioselectivity in nucleophilic additions to sulfinimine derivatives .

Q. How does tert-butanesulfinamide facilitate the synthesis of nitrogen heterocycles, and what mechanistic insights are critical for scalability?

  • Mechanistic insights :

  • Sulfinimine intermediates : Enable stereocontrol in cyclizations (e.g., pyrrolidines, piperidines) via chelation-controlled additions .
  • Steric effects : The tert-butyl group shields the sulfinyl S atom, directing nucleophilic attack to the less hindered face .
    • Case study : Synthesis of azetidines via [2+2] cycloaddition with electron-deficient alkenes (e.g., 85% ee achieved with Ti(OiPr)₄) .

Q. What are the challenges in resolving racemic mixtures of sulfinamide derivatives, and how can chiral chromatography or kinetic resolution be optimized?

  • Strategies :

  • Chiral HPLC : Use Chiralpak IA/IB columns with n-hexane/i-PrOH mobile phases (e.g., resolution factor > 1.5) .
  • Kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) for selective ester hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-(2-Pyridyl) tert-butanesulfinamide
Reactant of Route 2
(R)-N-(2-Pyridyl) tert-butanesulfinamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.